

A Researcher's Guide to Spectroscopic Confirmation of Chloromethyl Ester Formation

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Compound of Interest

Compound Name: Chloromethyl chlorosulfate

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The formation of chloromethyl esters is a critical step in various synthetic pathways, particularly in the development of prodrugs and other chemically modified molecules. Confirmation of the successful synthesis of these esters is paramount to ensure the desired chemical entity is carried forward in a research or development pipeline. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize chloromethyl esters. We present experimental data for representative chloromethyl esters to facilitate comparison and provide detailed experimental protocols for each analytical method.

Quantitative Spectroscopic Data for Representative Chloromethyl Esters

The following tables summarize the characteristic spectroscopic data for chloromethyl acetate, chloromethyl butyrate, and chloromethyl benzoate. This data serves as a reference for researchers to compare their experimental findings.

Table 1: ^1H NMR Chemical Shifts (δ) in CDCl_3

Compound	-CH ₂ Cl (ppm)	Other Protons (ppm)
Chloromethyl acetate	~5.7	~2.1 (s, 3H, -COCH ₃)
Chloromethyl butyrate	~5.7	~2.3 (t, 2H, -COCH ₂ -), ~1.7 (sex, 2H, -CH ₂ CH ₂ CO-), ~0.9 (t, 3H, -CH ₃)
Chloromethyl benzoate[1]	~5.9	~8.1 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.4 (t, 2H, Ar-H)[1]

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound	-CH ₂ Cl (ppm)	C=O (ppm)	Other Key Carbons (ppm)
Chloromethyl acetate	~70	~170	~20 (-COCH ₃)
Chloromethyl butyrate	~70	~172	~35 (-COCH ₂ -), ~18 (-CH ₂ CH ₂ CO-), ~13 (-CH ₃)
Chloromethyl benzoate[2][3]	~70	~165	~134, 130, 129, 128 (Aromatic)[2][3]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-Cl Stretch
Chloromethyl acetate[4]	~1760	~1250	~700-800
Chloromethyl butyrate[5]	~1760	~1240	~700-800
Chloromethyl benzoate[6]	~1735	~1270	~700-800

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

Compound	Molecular Ion [M] ⁺	[M-Cl] ⁺	Other Key Fragments
Chloromethyl acetate[7]	108/110	73	43 (CH ₃ CO ⁺)
Chloromethyl butyrate[5]	136/138	101	71 (C ₃ H ₇ CO ⁺), 43 (C ₃ H ₇ ⁺)
Methyl 4-(chloromethyl)benzoate[8]	184/186	149	153, 125, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the molecule, confirming the presence of the chloromethyl group and the ester linkage.

Materials:

- NMR spectrometer (e.g., 300 or 500 MHz)[9]
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Chloromethyl ester sample

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the chloromethyl ester sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) directly in an NMR tube.
- Internal Standard: If the solvent does not contain an internal standard, add a small amount of TMS.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the ester carbonyl ($\text{C}=\text{O}$) and the carbon-chlorine ($\text{C}-\text{Cl}$) bond.

Materials:

- Fourier Transform Infrared (FT-IR) spectrometer

- Sample holder (e.g., salt plates for neat liquids, ATR accessory)
- Chloromethyl ester sample
- Solvent for cleaning (e.g., acetone or isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Preparation:
 - Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - ATR: Place a drop of the liquid sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands for the ester carbonyl (C=O) stretch, the C-O stretch, and the C-Cl stretch.
 - Compare the obtained spectrum with reference spectra or the data provided in Table 3.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the chloromethyl ester and to analyze its fragmentation pattern to confirm the structure.

Materials:

- Mass spectrometer (e.g., with Electron Ionization - EI source)

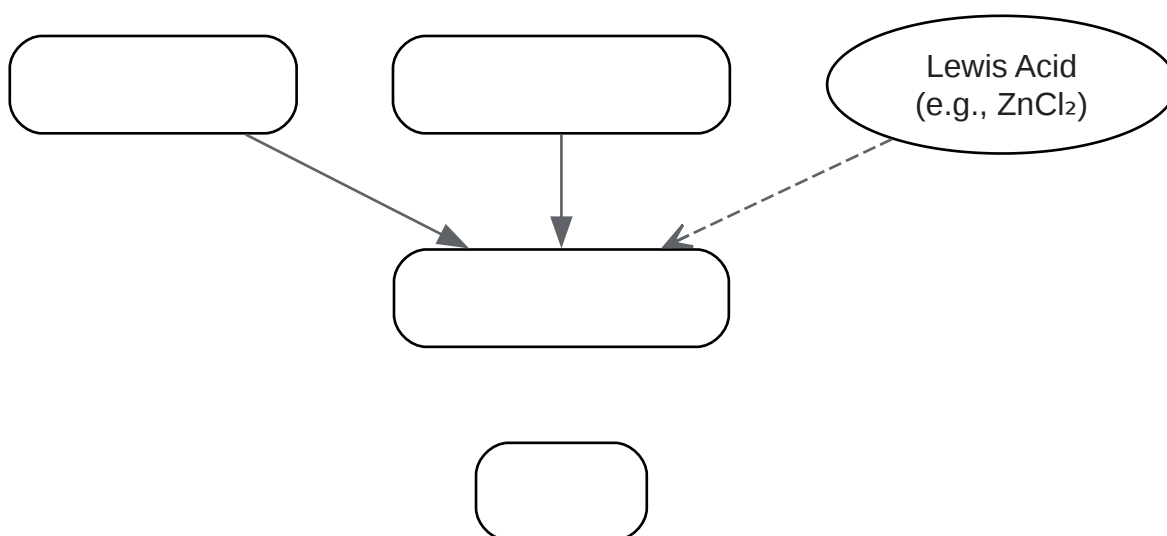
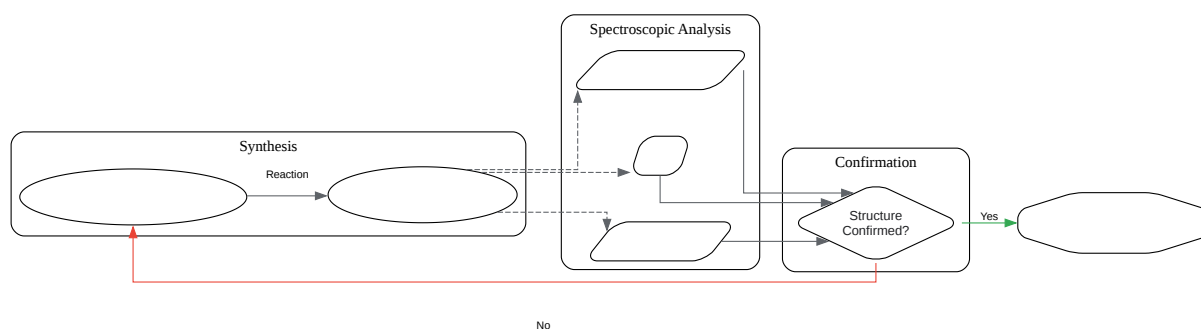
- Sample introduction system (e.g., Gas Chromatography - GC, or direct infusion)
- Chloromethyl ester sample
- Volatile solvent (if needed for sample introduction)

Procedure:

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like chloromethyl esters, GC-MS is a common and effective method.
- Ionization: Ionize the sample using an appropriate method, typically Electron Ionization (EI) at 70 eV.
- Mass Analysis: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 30-300 amu).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$). Note the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for $[M]^+$ and $[M+2]^+$).
 - Analyze the fragmentation pattern. Look for characteristic fragments such as the loss of a chlorine radical ($[M-Cl]^+$) and fragments corresponding to the acylium ion.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical transformation involved in chloromethyl ester formation.



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